

# "toxicokinetics and metabolism of Terbufos-sulfoxide in mammals"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Terbufos-sulfoxide

Cat. No.: B076248

[Get Quote](#)

An In-depth Technical Guide on the Toxicokinetics and Metabolism of **Terbufos-Sulfoxide** in Mammals

## Introduction

Terbufos, a systemic organophosphate insecticide and nematicide, is widely used in agriculture. Its efficacy is accompanied by high toxicity to non-target organisms, including mammals. Upon entering a biological system, terbufos is rapidly metabolized into several products, with **terbufos-sulfoxide** being a primary and toxicologically significant metabolite. Like its parent compound, **terbufos-sulfoxide** is a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.<sup>[1]</sup><sup>[2]</sup> The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis that can be fatal.<sup>[2]</sup> Understanding the toxicokinetics—absorption, distribution, metabolism, and excretion (ADME)—of **terbufos-sulfoxide** is crucial for assessing the overall risk associated with terbufos exposure. This guide provides a comprehensive overview of the current scientific understanding of the toxicokinetics and metabolism of **terbufos-sulfoxide** in mammals, intended for researchers, scientists, and professionals in drug development.

## Toxicokinetics

The toxicokinetics of terbufos and its metabolites have been primarily studied in rats, with additional data from goats and dogs. These studies consistently show rapid absorption and metabolism of the parent compound, leading to the systemic presence of **terbufos-sulfoxide** and other metabolites.

## Absorption

Studies in rats using radiolabelled [ $^{14}\text{C}$ ]terbufos indicate that its absorption following a single oral dose is rapid and nearly complete.[3] The compound can also be absorbed through dermal contact and inhalation, exhibiting very high toxicity through these routes as well.[3][4]

## Distribution

Following absorption, terbufos and its metabolites are distributed throughout the body.[5] Tissue concentrations of radiolabelled compounds in rats reached their maximum between 6 and 12 hours after dosing.[4] Even at high doses, there is little evidence of bioaccumulation, with most of the compound and its metabolites being cleared relatively quickly.[3][4] By 168 hours post-dosing, the concentration of radiolabel in all examined tissues was less than 0.1 mg/kg.[4] The highest tissue residues were observed in the lungs of both male and female rats.[4] The liver, being the primary site of metabolism, also shows significant concentrations of terbufos-related compounds.[6]

## Metabolism

The metabolism of terbufos is extensive and occurs rapidly in both plant and animal tissues.[7] [8] The primary metabolic pathway involves oxidation, desulfuration, and hydrolysis.[3][4]

**Terbufos-sulfoxide** (CL 94 ,301) is one of the initial and major metabolites formed through the oxidation of the thioether sulfur atom of terbufos.[7][9]

The key metabolic steps are:

- **Sulfoxidation:** Terbufos is first oxidized to terbufos sulfoxide.[3]
- **Further Oxidation:** Terbufos sulfoxide can be further oxidized to form terbufos sulfone (CL 94 ,320).[3][7]
- **Desulfuration to Oxons:** Both terbufos and its sulfoxide and sulfone metabolites can undergo oxidative desulfuration, where the thiono group ( $\text{P}=\text{S}$ ) is converted to an oxon group ( $\text{P}=\text{O}$ ). This results in the formation of terbufoxon, terbufoxon sulfoxide, and terbufoxon sulfone.[3] [7] These oxygen analogues are also potent anticholinesterase agents.[7][8]

- Hydrolysis and S-Methylation: The metabolic process continues with the hydrolysis of the thiol-phosphorous bond, followed by enzymatic S-methylation and subsequent S-oxidation. [3][4]

The metabolic pathways in rats and lactating goats are qualitatively similar, suggesting a common mechanism among mammals.[8] It is important to note that **terbufos-sulfoxide** and terbufos-sulfone are considered to be of comparable toxicity to the parent terbufos.[1]

## Excretion

Excretion of terbufos and its metabolites is rapid, with the majority of the administered dose being eliminated within 24 to 48 hours in rats.[3] The primary route of excretion is via the urine, accounting for approximately 70-80% of the administered dose.[3] Fecal excretion accounts for a smaller portion, around 3.5% of the dose.[4][6]

## Quantitative Data Summary

The following tables summarize the available quantitative data on the toxicokinetics and acute toxicity of terbufos and its sulfoxide metabolite.

Table 1: Toxicokinetic Parameters of Terbufos in Rats Following a Single Oral Dose

Parameter	Value	Reference
Absorption	Rapid and fairly complete	[3]
Time to Peak Tissue Concentration	6 - 12 hours	[4]
Primary Route of Excretion	Urine	[3]
Urinary Excretion (% of dose)	~70 - 80%	[3]
Fecal Excretion (% of dose)	~3.5%	[4][6]
Elimination Timeframe	Most eliminated in 24 - 48 hours	[3]
Potential for Accumulation	Little	[1][3]

Table 2: Acute Oral Toxicity (LD<sub>50</sub>) of Terbufos and its Metabolites in Mammals

Compound	Species	Sex	LD <sub>50</sub> (mg/kg bw)	Reference
Terbufos	Rat	Male	1.6 - 1.74	[6]
Terbufos	Rat	Female	1.3 - 1.57	[6]
Terbufos	Mouse	Male	3.5	[6]
Terbufos	Mouse	Female	9.2	[6]
Terbufos	Dog	Male	4.5	[6]
Terbufos	Dog	Female	6.3	[6]
Terbufos-sulfoxide	Mouse	Female	3.4	[3]
Terbufos-sulfone	Mouse	Female	14	[3]
Terbufoxon	Mouse	Female	2.2	[3]
Terbufoxon sulfoxide	Mouse	Female	1.1	[3]
Terbufoxon sulfone	Mouse	Female	3.4	[3]

## Experimental Protocols

The data presented in this guide are derived from studies employing specific methodologies to investigate the toxicokinetics and metabolism of terbufos. Below are detailed summaries of typical experimental protocols.

### Rat Metabolism Study

- Objective: To determine the absorption, distribution, metabolism, and excretion of terbufos in rats.[7]

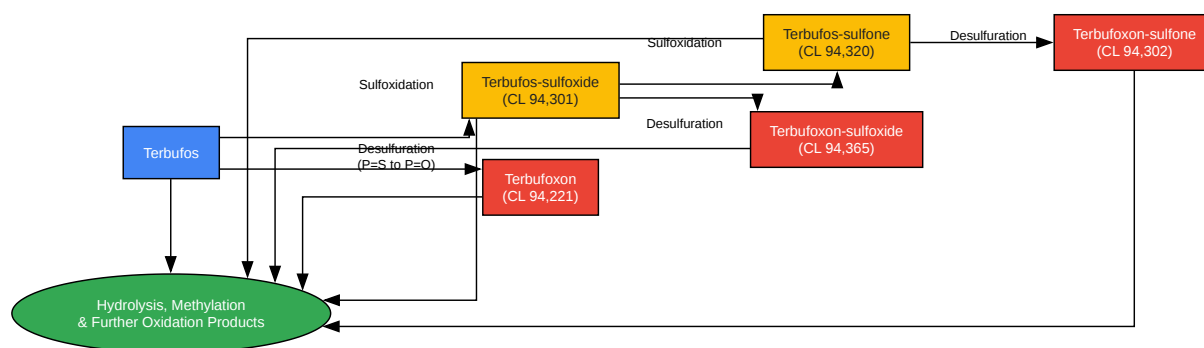
- **Test Substance:** [methylene-<sup>14</sup>C]terbufos was used to enable tracking of the compound and its metabolites. In some cases, [<sup>13</sup>C]-terbufos was co-administered as a mass marker to aid in metabolite identification via mass spectrometry.[7]
- **Animal Model:** Studies typically use laboratory rats.
- **Dosing:** Animals receive single or repeated oral doses of the radiolabelled terbufos. Both low-dose and high-dose groups are often included to assess dose-dependent effects.[4]
- **Sample Collection:** Urine and feces are collected at various intervals (e.g., 0-6, 6-12, 12-24, 24-48 hours) post-dosing to determine the rate and extent of excretion.[4] Tissues (including liver, kidney, lung, blood, muscle, fat, and skin) are collected at the termination of the study (e.g., 168 hours) to assess distribution and potential for accumulation.[4]
- **Analysis:** Radioactivity in samples is quantified to determine the concentration of terbufos-derived compounds. Metabolites in urine and feces are identified and characterized using techniques such as mass spectrometry.[7]

## Goat Metabolism Study

- **Objective:** To investigate the metabolism of terbufos in a lactating ruminant model.[7]
- **Test Substance:** [<sup>14</sup>C]terbufos was administered.[7]
- **Animal Model:** Lactating goats were used.[7]
- **Dosing:** The radiolabelled terbufos was administered via capsule.[7]
- **Sample Collection:** Milk, urine, and feces were collected throughout the study. Tissues were collected at sacrifice.
- **Analysis:** Samples were analyzed to identify and quantify terbufos and its metabolites. The study found that neither terbufos nor its phosphorylated oxidative metabolites (sulfoxide, sulfone, and their oxon analogs) were observed in milk.[8] The overall metabolic pathway was found to be similar to that in rats.[8]

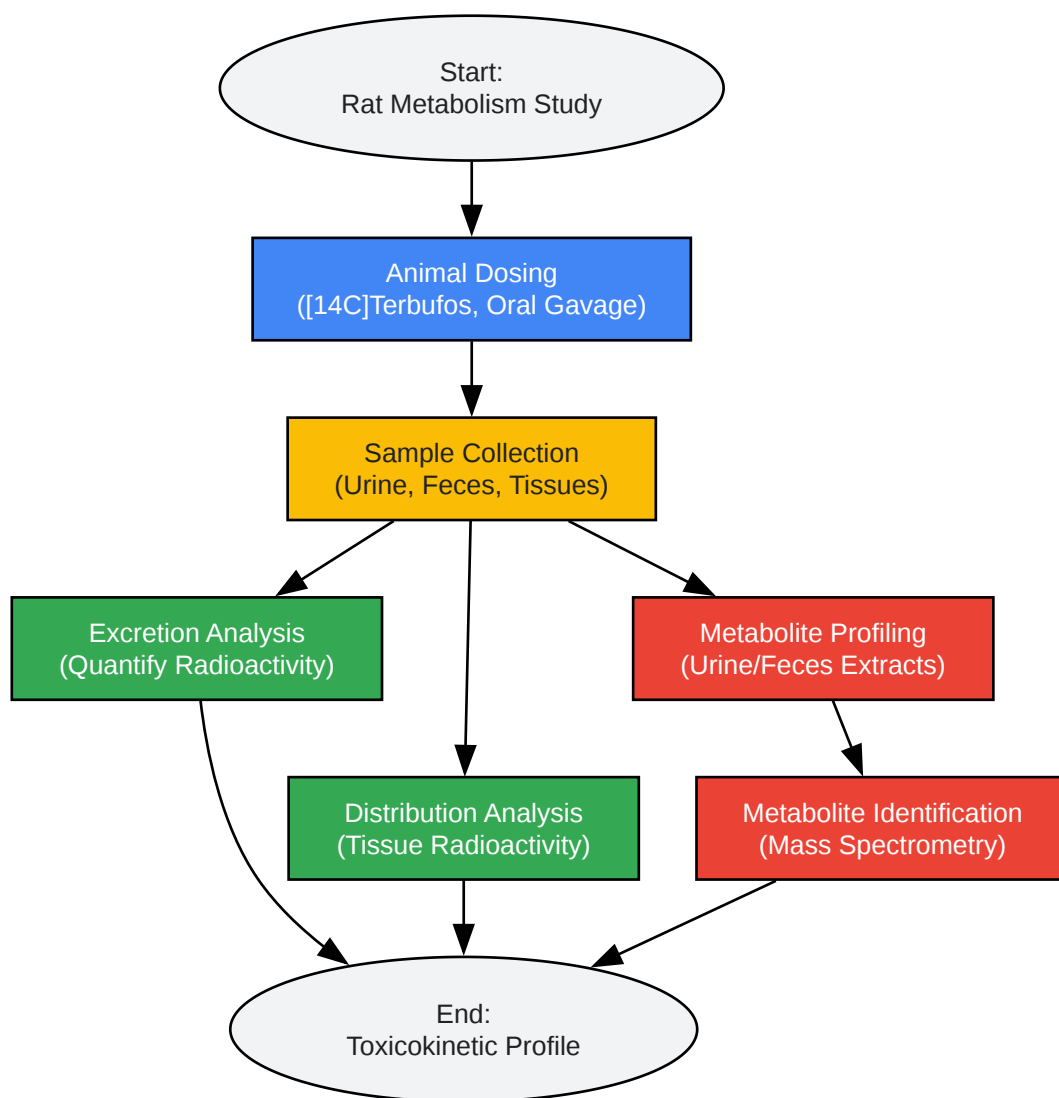
## Mandatory Visualization

The following diagrams illustrate the metabolic fate of terbufos and a typical experimental design for its study.



[Click to download full resolution via product page](#)

Caption: Metabolic pathway of Terbufos in mammals.



[Click to download full resolution via product page](#)


### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. pic.int [pic.int]
- 2. Terbufos - Wikipedia [en.wikipedia.org]
- 3. 4.22 Terbufos (167)(T)\*\* [fao.org]

- 4. apps.who.int [apps.who.int]
- 5. Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 6. EXTTOXNET PIP - TERBUFOS [exttoxnet.orst.edu]
- 7. fao.org [fao.org]
- 8. Pesticide residues in food  2005 [fao.org]
- 9. Terbufos | C9H21O2PS3 | CID 25670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["toxicokinetics and metabolism of Terbufos-sulfoxide in mammals"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076248#toxicokinetics-and-metabolism-of-terbufos-sulfoxide-in-mammals]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)